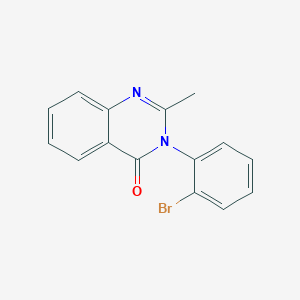

Mebroqualone

Description

Historical Context of Quinazolinone Derivatives in Research

The exploration of quinazoline (B50416) derivatives began with the isolation of the natural alkaloid febrifugine (B1672321) from a Chinese medicinal plant, which was noted for its antimalarial properties. mdpi.com The first synthetic quinazoline derivative was prepared in 1869. nih.govwisdomlib.org However, it was the synthesis of methaqualone in 1951 in India, initially as an antimalarial drug, that significantly spurred interest in the sedative-hypnotic potential of the quinazolinone class. wikidoc.orgjuniperpublishers.com

Following the discovery of methaqualone's potent sedative-hypnotic effects, researchers synthesized and investigated numerous analogues throughout the 1960s. ejournals.eutandfonline.com This wave of research aimed to identify compounds with improved therapeutic profiles. However, many of these analogues, including mebroqualone, were never commercialized due to various concerns, including adverse effects. ejournals.eu this compound was first synthesized during this period of intense exploration of quinazolinone derivatives. ejournals.euwikipedia.org

Despite its early synthesis, this compound has remained a relatively understudied analogue within the quinazolinone family. ejournals.euoup.com Unlike its more famous relatives, it was never introduced for medical use. ejournals.eutandfonline.com Consequently, there is a significant lack of published scientific literature on its detailed pharmacological and toxicological properties. oup.comresearchgate.net It only gained some attention in recent years as a designer drug, appearing on the illicit market in some regions. ejournals.euwikipedia.org

This compound's Relationship to Prototype Quinazolinone Compounds

This compound is a structural analogue of other well-known quinazolinone compounds, most notably methaqualone and mecloqualone. wikipedia.orgresearchgate.net Its chemical structure is very similar to these prototypes, with a key difference being the substituent on the phenyl ring. researchgate.net

Specifically, this compound is an analogue of methaqualone where the methyl group on the phenyl ring is replaced by a bromine atom. researchgate.net It is also considered an analogue of mecloqualone, differing by the presence of a bromine atom instead of a chlorine atom at the same position. wikipedia.orgwikidoc.org This substitution of a halogen atom is a common modification in the synthesis of quinazolinone derivatives to explore changes in biological activity. mdpi.com

The structural relationship between these compounds is a key aspect of understanding their potential pharmacological effects, as small changes in chemical structure can lead to significant differences in potency and other properties. researchgate.net

Below is a table summarizing the chemical properties of this compound:

| Property | Value |

| IUPAC Name | 3-(2-bromophenyl)-2-methylquinazolin-4(3H)-one |

| Chemical Formula | C15H11BrN2O |

| Molar Mass | 315.170 g·mol−1 |

| CAS Number | 4260-20-2 |

| Appearance | White Solid |

| Melting Point | 142-145°C |

Data sourced from multiple chemical databases. chemicalbook.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(2-bromophenyl)-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O/c1-10-17-13-8-4-2-6-11(13)15(19)18(10)14-9-5-3-7-12(14)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUSAPJNASSKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327105 | |

| Record name | 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4260-20-2 | |

| Record name | 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4260-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mebroqualone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004260202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEBROQUALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST66S8F8EY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Chemical Synthesis and Stereochemical Considerations of Mebroqualone

Strategies for Quinazolinone Core Formation

The synthesis of the fundamental quinazolinone structure of Mebroqualone relies on established yet adaptable cyclization and condensation reactions. These methods involve the strategic selection of precursors to construct the bicyclic aromatic system.

Cyclization Reactions in this compound Synthesis

The formation of the quinazolinone core in this compound is primarily achieved through cyclization reactions. A prevalent method involves the reaction of an N-acylanthranilic acid derivative with a 2,6-dibromoaniline (B42060) derivative. This process typically utilizes a dehydrating agent, such as phosphorus pentachloride (PCl₃), to facilitate the ring closure. The reaction is often conducted under reflux conditions in a suitable solvent like toluene. For instance, the synthesis of 2-methyl-3-(2-bromophenyl)-4(3H)-quinazolinone can be accomplished by reacting N-acylanthranilic acid with 2,6-dibromoaniline derivatives in the presence of PCl₃. The reaction may proceed at elevated temperatures, such as 120°C, for several hours to ensure the completion of the cyclization.

Modern variations of these cyclization reactions aim for more environmentally benign and efficient processes. For example, microwave-assisted synthesis has been explored for the creation of quinazolinone derivatives, offering reduced reaction times and potentially higher yields compared to traditional heating methods. nih.gov Additionally, catalyst-free methods and the use of green solvents are emerging as viable alternatives for the synthesis of quinazoline (B50416) and quinazolinone scaffolds. x-mol.net

Condensation Methodologies and Precursor Selection

Condensation reactions are central to the formation of the quinazolinone ring system. A common approach is the one-pot, three-component condensation of an anthranilic acid, an ortho ester, and an aniline (B41778) derivative. researchgate.net This method offers a convergent and efficient route to diversely substituted 3-aryl-4(3H)-quinazolinones. The choice of catalyst for these reactions is crucial and can range from Lewis acids like cerium(III) methanesulfonate (B1217627) (Ce(CH₃SO₃)₃·2H₂O) to solid-supported catalysts, which allow for easier separation and recycling. researchgate.net

The selection of precursors is a critical aspect that dictates the final structure of the this compound analogue. For the synthesis of this compound itself, the key precursors are:

An anthranilic acid derivative: This component forms the benzene (B151609) ring of the quinazolinone core. For this compound, a 2-aminobenzoic acid derivative with a methyl group precursor at the 2-position is required.

A 2-bromoaniline (B46623) derivative: This precursor introduces the N-aryl group. For this compound, 2-bromoaniline is the specific precursor.

The versatility of these condensation methodologies allows for the synthesis of a wide array of this compound analogues by simply varying the substituents on the anthranilic acid and aniline precursors. nih.gov This flexibility is instrumental in structure-activity relationship studies.

Enantioselective Synthesis and Chiral Control

The N-C axial chirality of this compound has made its enantioselective synthesis a significant area of research. The development of methods to control the stereochemistry of the C-N bond is crucial for understanding its biological activity.

Catalytic Enantioselective Hydrodebromination

A key strategy for the enantioselective synthesis of this compound is the catalytic enantioselective hydrodebromination of an achiral precursor. dicp.ac.cn This process, also referred to as reductive asymmetric desymmetrization, involves the selective removal of one of two bromine atoms from a symmetrically substituted precursor. Specifically, 3-(2,6-dibromophenyl)quinazolin-4-one derivatives are treated with a reducing agent in the presence of a chiral catalyst. dicp.ac.cn This enantioselective monohydrodebromination leads to the formation of optically active N-C axially chiral quinazolinone derivatives, including this compound. dicp.ac.cnnih.gov

Palladium-Catalyzed Asymmetric Desymmetrization

Palladium catalysts have proven to be highly effective in achieving asymmetric desymmetrization for the synthesis of this compound. dicp.ac.cnmdpi.com A notable catalyst system is composed of palladium(II) acetate (B1210297) (Pd(OAc)₂) and a chiral phosphine (B1218219) ligand, such as (R)-DTBM-SEGPHOS. dicp.ac.cn In this reaction, a 3-(2,6-dibromophenyl)quinazolin-4-one derivative is treated with a reducing agent like sodium borohydride (B1222165) (NaBH₄). dicp.ac.cn The chiral palladium complex preferentially catalyzes the removal of one of the two bromine atoms, resulting in the formation of the desired enantiomer of this compound with high enantiomeric excess (ee). dicp.ac.cnmdpi.com The reaction conditions, including the solvent (e.g., DMF) and temperature (e.g., 0 °C), are optimized to maximize both the yield and the enantioselectivity. dicp.ac.cn

This method is powerful as it not only achieves asymmetric desymmetrization but can also involve a kinetic resolution of the resulting monobrominated product, further enhancing the enantiopurity of the final compound. dicp.ac.cnmdpi.com Enantiomeric excesses of up to 99% have been reported using this methodology. dicp.ac.cn

| Catalyst System | Substrate | Reducing Agent | Solvent | Temperature | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| (R)-DTBM-SEGPHOS-Pd(OAc)₂ | 3-(2,6-dibromophenyl)quinazolin-4-one | NaBH₄ | DMF | 0 °C | Up to 99% | dicp.ac.cn |

Influence of Substituents on Enantioselectivity

The enantioselectivity of the palladium-catalyzed asymmetric desymmetrization is significantly influenced by the nature and position of substituents on the quinazolinone and the N-aryl rings. dicp.ac.cn Research has shown that both electronic and steric factors play a crucial role in determining the enantiomeric excess of the product.

Substituents on the Quinazolinone Ring:

The substituent at the 2-position of the quinazolinone ring has a noticeable effect. For example, changing the 2-substituent from a methyl to an ethyl group can lead to an increase in enantioselectivity. dicp.ac.cn

Substituents on the N-Aryl Ring:

The substituent at the C4' position of the N-phenyl group has a more pronounced impact on enantioselectivity than the substituent on the quinazolinone ring. dicp.ac.cn

Alkyl groups: The presence of an alkyl group, such as a methyl or isopropyl group, at the C4' position generally leads to a remarkable increase in enantioselectivity. dicp.ac.cn For instance, reactions of substrates with a 4'-methyl group have proceeded with almost complete enantioselectivity (98-99% ee). dicp.ac.cn

Electron-donating and -withdrawing groups: In contrast, the introduction of a methoxy (B1213986) (electron-donating) or a chloro (electron-withdrawing) group at the C4' position results in a significant decrease in enantioselectivity. dicp.ac.cn This suggests that electronic effects, specifically the inductive effect, may be more influential than steric factors in these cases. dicp.ac.cn

These findings highlight the delicate interplay of steric and electronic properties of the substituents in dictating the stereochemical outcome of the reaction, providing valuable insights for the rational design of catalysts and substrates to achieve optimal enantioselectivity.

| Substituent Position | Substituent | Effect on Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| 2-position (Quinazolinone) | Ethyl (vs. Methyl) | Increase | dicp.ac.cn |

| C4' (N-Aryl) | Methyl | Significant Increase (up to 99%) | dicp.ac.cn |

| Isopropyl | High Increase (up to 98%) | dicp.ac.cn | |

| Methoxy or Chloro | Remarkable Decrease | dicp.ac.cn |

Kinetic Resolution in Chiral this compound Production

The process typically utilizes a chiral palladium catalyst, such as (R)-DTBM-SEGPHOS-Pd(OAc)₂, in the presence of a reducing agent like sodium borohydride (NaBH₄). acs.orgfigshare.com The enantioselectivity of the reaction is influenced by several factors, including the substituents on the quinazolinone ring, the quantity of the reducing agent, and the reaction temperature. nih.govacs.org For instance, in a catalytic system using a chiral Pd-catalyst, treating racemic this compound (rac-2a) with sodium borohydride resulted in the recovery of (+)-2a with a 38% ee and a 22% yield, demonstrating the principle of kinetic resolution where the slower-reacting enantiomer is enriched. dicp.ac.cn This combined approach of asymmetric desymmetrization and kinetic resolution has successfully produced this compound derivatives with up to 99% ee. dicp.ac.cnfigshare.com

Table 1: Influence of NaBH₄ on Enantioselective Synthesis and Kinetic Resolution of this compound Derivatives Data derived from studies on the asymmetric desymmetrization of 2-ethyl derivative (1b). dicp.ac.cn

| Moles of NaBH₄ (equiv) | Enantiomeric Excess (ee) (%) | Yield (%) |

|---|---|---|

| 1.5 | 68 | 81 |

| 2.0 | 89 | 35 |

Stereochemical Stability and Rotational Barriers

The stereochemical properties of this compound are defined by its N-C axial chirality. The stability of its atropisomers is a critical consideration, determined by the energy barrier to rotation around the N-aryl single bond. Research into related N-C axially chiral compounds indicates that this rotational barrier is substantial. For a 2-phenylacetamide (B93265) analog, the N-Ar rotational barrier was calculated to be 31 kcal/mol, highlighting the significant steric hindrance that prevents free rotation and allows for the isolation of stable enantiomers at room temperature. researchgate.net

The configurational stability of the N-C chiral axis in this compound and its derivatives is robust, even under reactive conditions. lookchem.com Studies have shown that derivatization reactions, such as α-alkylation, can be performed on optically pure this compound derivatives at temperatures up to -20 °C without causing racemization. lookchem.com For example, the alkylation of a this compound derivative with 99% ee yielded the corresponding product with the same enantiomeric purity, confirming the high rotational stability of the chiral axis during the formation of metallo enamines and subsequent reactions. lookchem.com This inherent stability is crucial for the application of these compounds as chiral building blocks in asymmetric synthesis. researchgate.net

Derivatization and Structural Modifications of this compound

Thionation Reactions Utilizing Lawesson's Reagent

Structural modification of the this compound scaffold can be achieved through various chemical transformations, including thionation. Lawesson's reagent is a well-established thionating agent used to convert carbonyl groups into thiocarbonyls. nih.govnih.gov In the context of quinazolinones, this reaction transforms the C4-carbonyl group into a thioketone, yielding quinazoline-4-thione derivatives. nih.gov These thionated analogs are of interest for their potential pharmacological activities. nih.gov

The thionation of N-C axially chiral quinazolin-4-ones using Lawesson's reagent has been systematically studied. The reaction is effective for substrates bearing various ortho-substituted phenyl groups. nih.gov However, the process can impact the enantiomeric purity of the chiral compound. For instance, the thionation of a quinazolinone with a methyl substituent resulted in a decrease in enantiomeric excess, although high yields were maintained. nih.gov This suggests that the reaction conditions or intermediates may facilitate some degree of racemization.

Table 2: Thionation of N-C Axially Chiral Quinazolinones with Lawesson's Reagent Data derived from thionation of quinazolinones with various ortho-substituents (R) on the phenyl group. nih.gov

| Entry | R-Group | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|

| 1 | Me | 80 | 83 |

| 2 | Et | 78 | 95 |

| 3 | i-Pr | 52 | 97 |

| 4 | Cl | 88 | 95 |

| 5 | I | 70 | 94 |

Coupling Reactions and Enantiomeric Purity Maintenance

Further derivatization of this compound can be accomplished via coupling reactions that form new carbon-carbon bonds. A key example is the diastereoselective α-alkylation of metallo enamines generated from this compound derivatives. lookchem.com This method allows for the introduction of various alkyl groups at the C2-methyl position, creating a new stereocenter. The reaction proceeds by treating the this compound derivative with a strong base, such as lithium diisopropylamide (LDA), to form a metallo enamine, which then reacts with an alkyl halide. lookchem.com

Crucially, these coupling reactions can proceed with high diastereoselectivity and without compromising the enantiomeric purity of the original N-C chiral axis. lookchem.com The reaction of optically pure (+)-1 (99% ee) with various alkyl halides at -20 °C consistently afforded products with 99% ee. lookchem.com This demonstrates that the axial chirality of the this compound scaffold effectively directs the stereochemical outcome of the alkylation while remaining configurationally stable, allowing for the synthesis of complex structures with both axial and central chirality. lookchem.com

Table 3: Diastereoselective α-Alkylation of Optically Pure this compound Derivative (+)-1 Data derived from the reaction of the lithium enaminate of (+)-1 (99% ee) with various alkyl halides. lookchem.com

| Entry | Alkyl Halide | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|

| 1 | Allyl bromide | 2a | 88 | 99 |

| 2 | Isopropyl iodide | 2f | 70 | 99 |

Pharmacological Characterization and Receptor Interactions of Mebroqualone

Molecular Mechanism of Action at Gamma-Aminobutyric Acid Type A (GABAA) Receptors

Mebroqualone's primary mechanism of action involves the modulation of GABAA receptors, which are ligand-gated ion channels crucial for regulating neuronal excitability. frontiersin.orgnih.gov

Enhancement of Central Nervous System Inhibitory Neurotransmission

The binding of this compound to the GABAA receptor potentiates the effects of the endogenous neurotransmitter, gamma-aminobutyric acid (GABA). ontosight.ai GABA is the principal inhibitory neurotransmitter in the central nervous system, and its role is to decrease neuronal excitability. benzoinfo.com By amplifying GABA's natural inhibitory actions, this compound leads to a more pronounced reduction in neuronal activity, resulting in its characteristic sedative and hypnotic effects. ontosight.ai This enhancement of inhibitory neurotransmission is a key aspect of its central nervous system depressant properties. wikipedia.org

Modulation of Chloride Channel Conductance and Neuronal Excitability

The activation of the GABAA receptor by this compound leads to the opening of an integrated chloride ion channel. benzoinfo.com This opening allows for an increased influx of negatively charged chloride ions into the neuron. benzoinfo.com The influx of chloride ions hyperpolarizes the neuron's membrane potential, making it more difficult for the neuron to fire an action potential in response to excitatory stimuli. benzoinfo.com This modulation of chloride channel conductance is the fundamental process by which this compound reduces neuronal excitability throughout the central nervous system. patsnap.comwikipedia.org

Structural Insights into GABAA Receptor Binding

Recent advancements in structural biology, particularly cryo-electron microscopy, have provided a deeper understanding of how quinazolinone compounds like this compound interact with the GABAA receptor at a molecular level. dntb.gov.uaresearchgate.net

Cryo-Electron Microscopy Elucidation of Binding Sites

Cryo-electron microscopy studies on the related compound methaqualone have revealed that quinazolinones bind within the transmembrane domains (TMDs) of the GABAA receptor. dntb.gov.uaresearchgate.netnih.gov These binding sites are located at the interface between different subunits of the receptor protein. dntb.gov.uaresearchgate.net This structural information provides a precise map of where this compound likely engages with the receptor to exert its modulatory effects. amegroups.org

Interaction within Transmembrane Regions and Ion Pore Widening

The binding of quinazolinones within the transmembrane regions of the GABAA receptor induces a conformational change in the protein structure. dntb.gov.uaresearchgate.net This interaction leads to a widening of the ion-conducting pore of the channel. dntb.gov.uaresearchgate.net By expanding the pore, this compound facilitates a greater flow of chloride ions, thereby enhancing the inhibitory current and further suppressing neuronal activity. dntb.gov.uaresearchgate.net

Interactive Data Table: this compound's Interaction with GABAA Receptors

| Feature | Description |

| Target Receptor | Gamma-Aminobutyric Acid Type A (GABAA) Receptor |

| Specific Subunit | β (beta) subtype |

| Molecular Action | Agonist |

| Effect on Neurotransmission | Enhancement of inhibitory effects of GABA |

| Ion Channel Modulation | Increased chloride channel conductance |

| Structural Binding Site | Transmembrane domains (intersubunit) |

| Conformational Change | Widening of the ion-conducting pore |

Distinct Functional Properties Compared to Other Allosteric Modulators

While historically grouped with barbiturates and benzodiazepines, this compound demonstrates unique functional characteristics at GABAA receptor sites. psychonautwiki.org Unlike benzodiazepines, which typically bind at the interface between α and γ subunits, this compound is proposed to act at the transmembrane β(+)/α(-) subunit interface. researchgate.netwikipedia.org This potential binding site may overlap with that of the general anesthetic etomidate. researchgate.net This distinction in binding and mechanism contributes to the differences observed in its in vivo effects compared to classic central nervous system depressants. psychonautwiki.org The multifaceted functionality of this compound at various GABAA receptor subtypes is thought to be the basis for its clinical efficacy. psychonautwiki.org

In Vitro and In Vivo Pharmacological Studies

Animal models have been instrumental in characterizing the sedative-hypnotic effects of this compound and related compounds. nih.gov Standardized behavioral assays are employed to assess these effects. For instance, open-field tests are used to measure reductions in locomotor activity in rodents following administration of the compound. nih.gov Additionally, electroencephalogram (EEG) and electromyography (EMG) synchronization can quantify sleep latency and duration. These studies consistently demonstrate that this compound induces dose-dependent sedative effects.

Cytotoxicity assays are essential for evaluating the potential of a compound to cause cell death. sigmaaldrich.comnih.gov These assays can be conducted on various human cell lines to determine a compound's toxicity profile. researchgate.net Investigations into the cytotoxic effects of this compound have indicated a selective action profile, with the compound not exhibiting significant toxicity in certain human cell lines. The MTT assay is a common colorimetric method used to measure cell viability and assess the cytotoxic effects of compounds like this compound. nih.govresearchgate.net

This compound is a structural analog of other quinazolinone derivatives like methaqualone and mecloqualone. wikipedia.org While sharing a common quinazolinone core, slight structural variations lead to differences in their pharmacological profiles. For example, this compound has a bromine atom on the 3-phenyl ring, whereas mecloqualone has a chlorine atom. wikipedia.org Comparative studies have highlighted the unique binding properties and efficacy of this compound as a sedative agent when compared to other GABAergic compounds. Its interaction with GABAA receptors is distinct from that of benzodiazepines and barbiturates. psychonautwiki.orgresearchgate.net

The primary mechanism of action for this compound involves the modulation of GABAergic pathways. By acting as a positive allosteric modulator at specific GABAA receptor subtypes, this compound enhances the effect of GABA, the primary inhibitory neurotransmitter in the brain. nih.gov This potentiation of GABAergic activity leads to an influx of chloride ions into the neuron, causing hyperpolarization and reducing neuronal excitability. This modulation of cellular signaling pathways ultimately contributes to the compound's sedative properties. The interaction of this compound with GABA receptors can also influence neurotransmitter release and may lead to alterations in gene expression and cellular metabolism.

Methodologies for Receptor Affinity Validation

Validating the affinity of a compound for its receptor is a critical step in pharmacological research. For this compound, several methodologies can be employed:

In Vitro Competitive Binding Assays: These assays are fundamental for determining a compound's binding affinity. They involve using a radiolabeled ligand that is known to bind to the target receptor (e.g., 3H-muscimol for GABAA receptors) and measuring the ability of the test compound (this compound) to displace the radioligand. The results are used to calculate the IC50 value, which represents the concentration of the drug that inhibits 50% of the specific binding of the radioligand.

Electrophysiological Recordings: Techniques such as two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes expressing specific GABAA receptor subtypes can be used to characterize the functional properties of the compound. nih.gov This method allows researchers to measure the modulation of GABA-evoked currents by the compound, providing insights into its potency and efficacy as a modulator. nih.gov

Cryo-Electron Microscopy (Cryo-EM): This advanced imaging technique can provide high-resolution structural information about the binding site of a ligand on its receptor. researchgate.netrcsb.org Cryo-EM has been used to localize the binding sites of methaqualone and its derivatives on the GABAA receptor, revealing that they bind within the transmembrane domain at the β(+)/α(-) subunit interface. researchgate.netrcsb.org

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These analytical techniques are crucial for the identification and quantification of the compound in biological samples. researchgate.net Validated GC-MS or LC-MS methods are essential for pharmacokinetic studies and for confirming the presence of the compound in forensic and toxicological analyses. researchgate.net

In Vitro Competitive Binding Assays

In vitro competitive binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. In the context of this compound, these assays would be designed to measure its ability to displace a radiolabeled ligand that is known to bind to the GABA-A receptor.

The general principle involves incubating a preparation of membranes containing the GABA-A receptor with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled competitor, in this case, this compound. The amount of radiolabeled ligand that remains bound to the receptor is then measured. As the concentration of this compound increases, it competes with the radiolabeled ligand for the binding site, leading to a decrease in the measured radioactivity.

The data from these experiments are typically plotted as the percentage of specific binding of the radiolabel versus the logarithm of the competitor concentration. This generates a sigmoidal curve from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) can be determined. The IC50 value is then used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the competitor for the receptor. A lower Ki value indicates a higher binding affinity.

Hypothetical Data: Competitive Binding of this compound at GABA-A Receptors

| Compound | Radioligand | Receptor Source | IC50 (nM) | Ki (nM) |

|---|---|---|---|---|

| This compound | [³H]Muscimol | Rat Cortical Membranes | Data not available | Data not available |

| Mecloqualone | [³H]Muscimol | Rat Cortical Membranes | Data not available | Data not available |

| Methaqualone | [³H]Muscimol | Rat Cortical Membranes | Data not available | Data not available |

Use of Radioligands in Cortical Neuron Preparations

To investigate the interaction of this compound with GABA-A receptors in a more physiologically relevant context, radioligand binding studies are often performed using preparations of cortical neurons. These neurons endogenously express a variety of GABA-A receptor subtypes, providing a more complex and representative system than isolated membranes.

In these experiments, primary cultures of cortical neurons are incubated with a radiolabeled ligand specific for the GABA-A receptor, such as [³H]muscimol or [³H]flunitrazepam. The binding of the radioligand to the receptors on the surface of the neurons can be quantified. To determine the specific binding, a parallel set of experiments is conducted in the presence of a high concentration of an unlabeled ligand to saturate the receptors and measure non-specific binding.

The addition of this compound to these preparations would allow for the characterization of its binding properties in a native neuronal environment. By performing competitive binding assays as described in the previous section, the affinity of this compound for the various GABA-A receptor subtypes present on cortical neurons could be determined. Furthermore, autoradiography techniques could be employed to visualize the anatomical distribution of this compound binding sites within different regions of the cortex.

Specific research findings detailing the use of radioligands to study this compound in cortical neuron preparations are not currently available in the public scientific literature.

Quantification of Potency via Dose-Response Curves

Dose-response curves are essential for quantifying the potency of a drug, which is the concentration of the drug required to produce a specific effect. For this compound, its potency as a modulator of GABA-A receptor function would be determined by measuring a functional response at various concentrations of the compound.

A common method for generating dose-response curves for GABA-A receptor modulators is two-electrode voltage-clamp electrophysiology using Xenopus oocytes expressing specific GABA-A receptor subtypes. In this setup, the oocytes are exposed to a fixed, sub-maximal concentration of GABA to elicit a baseline current. Then, increasing concentrations of this compound are co-applied with GABA, and the resulting change in the current is measured.

The data are plotted with the response (e.g., potentiation of GABA-evoked current) on the y-axis and the logarithm of the this compound concentration on the x-axis. This generates a sigmoidal dose-response curve from which the EC50 value (the concentration of the drug that produces 50% of its maximal effect) can be determined. The EC50 value is a measure of the drug's potency.

While no specific dose-response data for this compound has been published, a hypothetical study could generate the following illustrative data.

Hypothetical Data: Potency of this compound at a Specific GABA-A Receptor Subtype

| Compound | Receptor Subtype | EC50 (µM) | Maximal Efficacy (% of GABA response) |

|---|---|---|---|

| This compound | α1β2γ2 | Data not available | Data not available |

| Mecloqualone | α1β2γ2 | Data not available | Data not available |

| Methaqualone | α1β2γ2 | Data not available | Data not available |

Metabolism and Biotransformation Pathways of Mebroqualone

Hepatic Metabolism Pathways

Mebroqualone is anticipated to undergo extensive metabolism in the liver, similar to other compounds in the quinazolinone class. The primary goal of this metabolic process is to convert the lipid-soluble drug into more water-soluble derivatives, facilitating their excretion from the body. wfsahq.org The key enzymatic system responsible for Phase I metabolism is the cytochrome P450 (CYP) superfamily, located in the microsomes of hepatocytes. pressbooks.pubwfsahq.orgnih.gov

Expected metabolic reactions for this compound include:

Oxidation: This is a major pathway for many drugs, catalyzed by CYP enzymes. nih.gov For this compound, this could involve hydroxylation of the aromatic rings or the methyl group.

Reduction and Hydrolysis: These are other potential Phase I reactions. nih.gov

Conjugation (Phase II Metabolism): Following Phase I reactions, the metabolites are often conjugated with endogenous molecules like glucuronic acid, sulfate, or glutathione. wfsahq.orgnih.gov This process further increases water solubility and aids in detoxification. nih.gov Glucuronidation is a significant pathway for many drugs and their metabolites. wfsahq.org

The specific CYP isozymes involved in this compound metabolism have not been definitively identified in the reviewed literature, but CYP3A4 is known to be involved in the metabolism of other quinazoline (B50416) derivatives. nih.govfrontiersin.org

Comparative Metabolic Profiles with Other Quinazolinones

The metabolism of this compound shares similarities with other well-known quinazolinones, such as methaqualone and mecloqualone. researchgate.netmdpi.com

Methaqualone: Studies on methaqualone have revealed extensive metabolism in humans, with numerous metabolites identified. nih.gov The primary routes of metabolism include hydroxylation of the tolyl and quinazolinone rings. nih.gov Epoxidation of the tolyl ring is considered a major metabolic pathway in humans. nih.gov

Mecloqualone: Like this compound, mecloqualone possesses a halogenated phenyl ring. mdpi.com Comparative metabolic studies have been conducted on mecloqualone in various species, indicating species-specific differences in metabolic pathways. nih.gov

The table below provides a comparative overview of the metabolic characteristics of these quinazolinone compounds.

| Feature | This compound | Methaqualone | Mecloqualone |

| Primary Site of Metabolism | Liver | Liver nih.gov | Liver nih.gov |

| Key Metabolic Reactions | Likely hydroxylation and conjugation | Hydroxylation, Epoxidation nih.gov | Not detailed in provided search results |

| Key Metabolites | Not yet fully characterized | Multiple hydroxylated metabolites, dihydrodiols nih.gov | Not detailed in provided search results |

Challenges in Metabolite Identification in Forensic Contexts

The identification of this compound and its metabolites in forensic investigations presents several challenges. As a designer drug or new psychoactive substance (NPS), there is often a lack of comprehensive metabolic data and certified reference standards for its metabolites. researchgate.netnih.govunb.br

Key challenges include:

Unknown Metabolic Pathways: The exact metabolic fate of many NPS, including this compound, is often unknown, making it difficult to predict which metabolites to target for analysis. researchgate.netnih.govunb.br

Low Concentrations: Parent compounds and their metabolites may be present in biological samples at very low concentrations, requiring highly sensitive analytical techniques. nih.govunb.br

Isomeric Compounds: The presence of structural isomers among NPS can complicate identification, necessitating advanced analytical methods to differentiate them. jfda-online.com

Availability of Reference Standards: The lack of commercially available and certified reference materials for metabolites hinders the validation of analytical methods and definitive identification. unb.brjfda-online.com

Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) are crucial for the detection and structural elucidation of NPS metabolites. researchgate.netnih.gov These methods offer the high sensitivity and specificity required to identify unknown compounds in complex biological matrices. nih.gov In vitro metabolism studies using human liver microsomes are also valuable for predicting and identifying major metabolites that can then be targeted in forensic samples. jfda-online.comojp.gov

Toxicological Research and Forensic Implications of Mebroqualone

Contemporary Toxicological Investigations and Data Limitations

Contemporary toxicological investigations into mebroqualone are hampered by a significant lack of published pharmacological and toxicological data. nih.gov Although first synthesized in the 1960s, it was never commercially marketed, leading to a dearth of clinical studies. researchgate.nettandfonline.com Much of the existing information is derived from a limited number of forensic case reports and analyses of online user forums. ejournals.eu This reliance on anecdotal and postmortem data creates a challenging environment for establishing a definitive toxicological profile.

The primary limitations in the available data include:

Scarcity of Controlled Studies: The absence of controlled studies in humans or animals means that fundamental toxicological parameters, such as the therapeutic index, dose-response relationships, and detailed metabolic pathways, remain largely unknown. caymanchem.comnih.gov

Emergence as a Designer Drug: this compound has appeared on the illicit drug market as a "designer drug," often synthesized in clandestine laboratories. oup.com This leads to variability in purity and the potential presence of hazardous precursors or byproducts, complicating the interpretation of toxicological findings. ejournals.eu

Underreporting and Detection Challenges: As a new psychoactive substance (NPS), this compound may not be included in standard toxicological screening panels, leading to underreporting in intoxication cases. nih.govresearchgate.net The constant emergence of new analogs also requires forensic laboratories to continuously update their detection methods. researchgate.netnih.gov Advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for its identification and quantification in biological samples. researchgate.nettandfonline.comoup.com

Case Studies of Fatal this compound Exposure

The forensic investigation of fatalities involving this compound provides crucial, albeit limited, insights into its potential toxicity. The interpretation of postmortem blood concentrations is complex and highly dependent on the circumstances of death.

A notable case study highlights the wide range of this compound concentrations found in postmortem blood samples and the difficulty in establishing a clear lethal level. researchgate.netnih.govoup.com In one instance, an individual who died in a house fire had a postmortem blood this compound concentration of 10,228 ng/mL. researchgate.netnih.govoup.com In a second case, a death ruled as a suicide by train, the decedent's blood showed a this compound concentration of 115 ng/mL. researchgate.netnih.govoup.com It is important to note that in both of these cases, this compound was not listed as the direct cause of death, but in the fire-related death, it was considered a contributing factor. oup.com

Data sourced from a 2021 study published in the Journal of Analytical Toxicology. nih.govoup.com

Comparative Toxicological Profiles with Analogues

This compound is a structural analog of methaqualone and mecloqualone. While all these compounds act as central nervous system depressants by modulating GABA-A receptors, their toxicological profiles can differ. For instance, this compound is reported to have sedative effects comparable to methaqualone but may exhibit higher toxicity in some cases. Another analog, methylmethaqualone, has been associated with marked psychomotor stimulation in addition to sedative effects. uzh.ch The substitution of a bromine atom in this compound, as opposed to the chlorine in mecloqualone, influences its molecular properties, which can affect receptor binding and metabolism. However, a comprehensive comparative toxicological assessment is hindered by the limited data available for most methaqualone analogs. ejournals.eu

Advanced Analytical Methodologies for Mebroqualone Detection and Quantification

Chromatographic and Spectrometric Techniques in Biological Matrices

The analysis of mebroqualone and its analogs in biological samples such as blood, urine, and tissue is predominantly achieved through the coupling of a separation technique, like gas or liquid chromatography, with a detection method, primarily mass spectrometry. This combination provides the high degree of selectivity and sensitivity required for complex biological matrices.

Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique widely employed in forensic toxicology for the analysis of drugs of abuse, including this compound. nih.govresearchgate.net It is considered a standard for confirming the presence of abused drugs in bodily fluids, and its results are accepted as confirmatory evidence in legal settings. thamesrestek.co.uk The technique offers unequivocal molecular identification and acceptable limits of detection for a majority of compounds of toxicological interest. researchgate.net

In forensic casework, GC-MS has been successfully used for the quantitative analysis of this compound in biological materials. researchgate.net For instance, this method was used to identify and quantify this compound in two separate fatality cases. In one case, a postmortem blood sample revealed a this compound concentration of 10,228 ng/mL, while in a second case, the blood concentration was determined to be 115 ng/mL. researchgate.net Validated GC-MS methods are essential for such forensic and toxicological analyses. nih.govafricaresearchconnects.comojp.gov

Liquid chromatography-high resolution mass spectrometry (LC-HRMS) has emerged as a powerful tool for drug analysis, offering high specificity and the ability to perform retrospective analysis of acquired data. Techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) have been utilized in the identification of methaqualone analogs and their metabolites in biological samples. researchgate.net

The mass spectra obtained from QTOF instruments allow for comprehensive studies of the fragmentation pathways of methaqualone derivatives, which is crucial for identifying new or unknown analogs. tandfonline.comnih.gov This capability is a significant advantage in the ever-evolving landscape of new psychoactive substances. LC-HRMS provides an alternative to traditional tandem mass spectrometry for quantitation, with the ability to extract ion chromatograms from full-scan data using the exact masses of the analytes.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method that has become a cornerstone of modern bioanalysis. It can overcome some limitations of GC-based techniques, such as the thermal degradation of certain compounds. researchgate.net LC-MS/MS methods, particularly those using a triple quadrupole (QqQ) mass spectrometer, are frequently developed for the simultaneous determination of multiple drug compounds. tandfonline.comnih.gov

A specific ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-QqQ-MS/MS) method was developed for the simultaneous determination of nine methaqualone-related compounds, including this compound. tandfonline.comnih.gov In this method, quantification is performed in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for each analyte. tandfonline.comnih.govcuny.edu This approach allows for the chromatographic separation of all tested compounds, including structural isomers. nih.gov The sensitivity of LC-MS/MS often surpasses that of GC-MS. ojp.gov

The detection of methaqualone analogs is a significant challenge for forensic laboratories. Both gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are instrumental in this area.

A GC-MS/MS method using a triple quadrupole analyzer in MRM mode has been specifically applied for the determination of this compound in postmortem blood samples from intoxication cases. researchgate.net The product ion spectra generated at different collision energies by GC-MS/MS are valuable for the tentative identification of unknown compounds. researchgate.net Similarly, LC-QTOF-MS has been used to identify other methaqualone analogs, such as SL-164 and its hydroxy metabolites, in biological material. researchgate.net The high-resolution mass spectra from QTOF instruments are critical for elucidating the structures and fragmentation patterns of these derivatives, aiding in their definitive identification. tandfonline.comnih.gov

Method Validation Parameters for Robust Quantification

To ensure that an analytical method produces reliable, accurate, and consistent data, it must be validated. jddtonline.info Method validation is the process of proving that an analytical technique is suitable for its intended purpose. jddtonline.infoeirgenix.com Key validation parameters include linearity, limit of detection, and limit of quantification, which are essential for establishing the performance characteristics of quantitative assays. eirgenix.com

Linearity demonstrates that the test results are directly proportional to the concentration of the analyte in the sample within a given range. europa.eu The range of a method is the interval between the upper and lower concentrations for which the procedure has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu

The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. europa.euscielo.br The limit of quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.euscielo.br

For a UHPLC-MS/MS method developed for methaqualone and its analogs, the linearity for this compound was established over a specific concentration range. tandfonline.com The validation of this method demonstrated its suitability for the quantitative analysis of this compound in biological samples. tandfonline.comnih.gov

Table 1: Validation Parameters for this compound Analysis by UHPLC-MS/MS

| Parameter | Value | Reference |

| Linearity Range | 0.2–50 ng/mL | tandfonline.com |

| Limit of Quantification (LOQ) | 0.2 ng/mL | tandfonline.comnih.gov |

Recovery Rate Determination in Diverse Biological Samples

The efficiency of an analytical method in extracting a target compound from a complex biological matrix is measured by its recovery rate. For this compound, recovery is determined by comparing the analytical response of an extracted sample to the response of a standard solution containing the same concentration, which represents 100% recovery. fda.gov High and consistent recovery is essential for accurate quantification, especially at low concentration levels.

In a validated UHPLC-MS/MS method for the determination of nine methaqualone analogues, including this compound, in whole blood, the recovery was found to be in the range of 84.2% to 113.7%. tandfonline.comnih.gov This indicates a highly efficient extraction process from a complex matrix like blood. The specific recovery for this compound within this range demonstrates the suitability of the applied liquid-liquid extraction technique for its isolation. tandfonline.com Different biological samples, such as urine or hair, may exhibit different recovery rates due to variations in their composition. researchgate.netlcms.cz

Table 1: Method Validation Parameters for this compound in Whole Blood

Parameter Value Reference Recovery Rate 84.2%–113.7% tandfonline.com Matrix Effect ±15.8% tandfonline.com Process Efficiency 86.4%–112.9% tandfonline.com Intraday Precision (RSD%) ≤ 11.8% tandfonline.com Interday Precision (RSD%) ≤ 11.8% tandfonline.com Intraday Accuracy (RE%) ±18.5% tandfonline.com Interday Accuracy (RE%) ±18.5% tandfonline.com

Internal Standard Selection and Application

The use of an internal standard (IS) is a common practice in quantitative analysis to correct for the variability and potential loss of the analyte during sample preparation and instrumental analysis. nih.govbioanalysis-zone.com An ideal IS has physicochemical properties similar to the analyte, ensuring it behaves consistently throughout the entire analytical process. fda.gov For mass spectrometry-based methods, stable isotope-labeled (SIL) internal standards are considered the gold standard because they have nearly identical chemical properties, extraction recovery, and chromatographic retention times as the analyte, while being distinguishable by their mass. wuxiapptec.comthermofisher.com

In the analysis of this compound and its analogues, deuterated standards are frequently preferred. tandfonline.com Specifically, methaqualone-d7 (B163207) has been successfully utilized as an internal standard for the quantification of this compound in whole blood using a UHPLC-MS/MS method. tandfonline.comnih.gov The use of a suitable IS like methaqualone-d7 is crucial for achieving high precision and accuracy by compensating for matrix effects and variations in extraction efficiency. tandfonline.comwuxiapptec.com

Precision, Accuracy, Matrix Effect, and Process Efficiency

Method validation rigorously assesses the performance of an analytical procedure. Precision refers to the closeness of repeated measurements, typically expressed as the relative standard deviation (RSD%), while accuracy indicates the closeness of a measured value to the true value, expressed as the relative error (RE%). fda.gov For this compound, a validated UHPLC-MS/MS method demonstrated intraday and interday precision (RSD%) that did not exceed 11.8%, and accuracy (RE%) within ±18.5% for quality control samples at low, medium, and high concentrations. tandfonline.com

The matrix effect is a significant challenge in bioanalysis, where co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of the target analyte, potentially leading to inaccurate results. eijppr.commedipharmsai.com This effect is evaluated by comparing the response of an analyte in a post-extraction spiked sample to its response in a neat solution. For this compound, the matrix effect was determined to be within ±15.8%, indicating that the sample preparation technique effectively minimized interference from the blood matrix. tandfonline.com

Sample Preparation Techniques in Forensic Toxicology

Sample preparation is a critical step in forensic toxicological analysis, aimed at isolating the target analyte from the complex biological matrix, removing interfering substances, and concentrating the analyte to a level suitable for detection. nyayikvigyan.comforensicmag.com The choice of technique depends on the nature of the analyte, the sample matrix, and the analytical instrument being used. forensicmag.com

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction (LLE) is a widely used and effective technique for the isolation of drugs like this compound from biological fluids. forensicmag.com This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov The pH of the aqueous phase is often adjusted to optimize the extraction of the target analyte by converting it to a non-ionized form, which is more soluble in the organic solvent.

For the analysis of this compound and other methaqualone analogues in whole blood, a liquid-liquid extraction procedure using ethyl acetate (B1210297) as the organic solvent at a pH of 9 has been successfully applied. tandfonline.comnih.gov This basic pH ensures that this compound, a weakly basic compound, is in its neutral form and can be efficiently extracted into the ethyl acetate layer. Similarly, a "simple liquid-liquid extraction procedure" has been reported for the extraction of this compound from postmortem blood samples prior to GC-MS analysis, highlighting the utility of LLE in forensic case work. oup.comnih.gov

Fragmentation Pathway Studies and Isomer Differentiation

Mass spectrometry is a powerful tool not only for quantification but also for structural elucidation. Studying the fragmentation pathways of a molecule provides characteristic product ions that can be used for its specific identification. core.ac.uknih.gov This is particularly important for designer drugs, where confirmation of the molecular structure is essential.

For this compound, fragmentation studies reveal pathways that are dependent on its chemical structure, particularly the presence of the bromine atom. tandfonline.com A distinct fragmentation pathway involves the loss of the bromine atom from the precursor ion, resulting in a characteristic fragment at an m/z of 235. This is a notable difference compared to its analogue mecloqualone (which contains chlorine), where a similar loss is not observed. Another key fragment for this compound is observed at an m/z of 154, corresponding to the ionized benzene (B151609) ring with the bromine atom attached. tandfonline.com

Differentiating between isomers—compounds with the same molecular formula but different structural arrangements—is a critical task in forensic chemistry. ojp.govtg.org.au While this compound itself is an analogue of mecloqualone, differing by the halogen substituent, analytical methods must also be capable of distinguishing it from potential structural isomers. wikipedia.org Techniques like UHPLC can achieve chromatographic separation of isomers. tandfonline.comnih.gov For isomers that are difficult to separate chromatographically, tandem mass spectrometry (MS/MS) can be employed. By carefully selecting precursor and product ions and analyzing the relative intensities of the fragment ions produced under specific collision-induced dissociation conditions, it is often possible to differentiate between isomers. nih.gov

Table 2: List of Compounds Mentioned

Compound Name This compound Mecloqualone Methaqualone Methaqualone-d7 Methylmethaqualone Etaqualone

Structure Activity Relationship Sar Studies and Analogue Development

Structural Distinctions of Mebroqualone from Mecloqualone and Methaqualone

This compound is a 2,3-disubstituted quinazolin-4(3H)-one, sharing a core chemical structure with both mecloqualone and methaqualone. The primary distinction among these three compounds lies in the substitution at the ortho position of the N-phenyl ring at position 3. wikipedia.orgchemeurope.com

Methaqualone : The parent compound, features an unsubstituted tolyl group at the 3-position.

Mecloqualone : An analogue of methaqualone, it is characterized by the presence of a chlorine atom on the 3-phenyl ring. wikipedia.org

This compound : This analogue is distinguished by a bromine atom at the same position on the 3-phenyl ring where mecloqualone has a chlorine. wikipedia.orgchemeurope.com

This seemingly minor variation in the halogen substituent is a key determinant of the molecule's physicochemical properties and its subsequent biological activity.

| Compound | Substituent at C2 | Substituent at 3-Aryl Position |

|---|---|---|

| Methaqualone | Methyl (CH₃) | 2-Methylphenyl (o-tolyl) |

| Mecloqualone | Methyl (CH₃) | 2-Chlorophenyl |

| This compound | Methyl (CH₃) | 2-Bromophenyl |

Impact of Halogen Substituents on Activity and Stability

The introduction of a halogen atom to the quinazolinone structure significantly influences its pharmacological profile. The nature of the halogen—chlorine in mecloqualone versus bromine in this compound—imparts distinct properties.

The bromine atom in this compound, being larger and more polarizable than chlorine, affects receptor binding kinetics and metabolic stability. This substitution can enhance the stereochemical stability of the molecule due to the restricted rotation around the N–C axis between the quinazolinone core and the bromo-substituted phenyl ring. This increased rotational barrier can influence how the molecule fits into and interacts with its biological target.

Furthermore, the type of halogen substituent has been observed to affect the fragmentation patterns of these molecules in mass spectrometry analysis. tandfonline.com The formation of a benzyne (B1209423) ion fragment is observed with mecloqualone but not with this compound, a difference attributed to the chemical nature of the halogen substituents. tandfonline.com The smaller size of the chlorine atom compared to bromine results in less steric hindrance, which facilitates the elimination reactions leading to this specific fragment. tandfonline.com

Research on Potent Quinazolinone Derivatives

Research into the structure-activity relationships of quinazolinone derivatives has identified key structural features that modulate potency. Studies have shown that substitutions at positions 2 and 3 of the quinazolinone ring are crucial for activity. nih.govjocpr.com

For instance, research on other methaqualone derivatives has revealed that substituting the methyl group at the 2-position with a phenyl group can lead to significantly more potent modulators of the GABA-A receptor. researchgate.net One such potent derivative is PPTQ (2-phenyl-3-(p-tolyl)-quinazolin-4(3H)-one), which demonstrates the importance of the substituent at this position for enhancing activity. researchgate.net The presence of a substituted aromatic ring at position 3 is also considered essential for antimicrobial and other biological activities in different series of quinazolinone derivatives. nih.gov

The exploration of various substituents has been a cornerstone of developing more potent and potentially safer quinazolinone-based compounds.

Comparative Analysis of Receptor Binding Properties Across Analogues

This compound and its analogues exert their effects primarily through modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter-gated ion channel in the central nervous system. researchgate.netnih.gov this compound specifically acts as an agonist at the β-subtype of the GABA-A receptor. wikipedia.orgechemi.com This interaction enhances the inhibitory effects of GABA, leading to its characteristic sedative properties.

Cryo-electron microscopy (cryo-EM) studies have provided significant insights into how quinazolinones bind to the GABA-A receptor. Research on methaqualone and the more potent analogue, PPTQ, revealed that they bind to transmembrane sites at the interface between the β and α subunits of the receptor. researchgate.netnih.gov This binding site is distinct from the orthosteric site where GABA itself binds. researchgate.net

The binding of these quinazolinone modulators causes a conformational change in the receptor, specifically a widening of the ion-conducting pore, which potentiates the receptor's activity. researchgate.netnih.gov Both methaqualone and PPTQ were found to insert more deeply into the subunit interfaces compared to other previously characterized modulators. nih.gov The increased potency of PPTQ is attributed to the 2-phenyl group engaging in aromatic and hydrophobic stacking, which stabilizes its binding compared to methaqualone. researchgate.net These findings provide a structural basis for understanding the activity of this compound and other related analogues at the GABA-A receptor.

| Compound | Primary Target | Mechanism of Action |

|---|---|---|

| This compound | GABA-A Receptor (β-subtype) | Agonist wikipedia.orgechemi.com |

| Mecloqualone | GABA-A Receptor | Agonist |

| Methaqualone | GABA-A Receptor | Positive Allosteric Modulator researchgate.net |

| PPTQ | GABA-A Receptor | Potent Positive Allosteric Modulator researchgate.net |

Mebroqualone in the Context of Novel Psychoactive Substances Nps Research

Emergence of Mebroqualone and Analogues on Illicit Markets

The landscape of illicit drug markets is in a constant state of flux, characterized by the emergence of novel psychoactive substances (NPS) designed to circumvent existing legal frameworks. netce.compharmaceutical-journal.com this compound, a quinazolinone derivative and an analogue of methaqualone, represents a significant example of this trend. tandfonline.comresearchgate.net Although synthesized in the 1960s, this compound was never approved for medical use. tandfonline.com Its appearance on the illicit market is a relatively recent phenomenon, driven by the demand for substances with sedative-hypnotic effects similar to those of its now-controlled predecessor, methaqualone. ejournals.eu

The United Nations Office on Drugs and Crime (UNODC) has noted the reporting of several methaqualone analogues, including this compound, etaqualone, methylmethaqualone, and nitromethaqualone, as NPS. netce.com The re-emergence of methaqualone and the introduction of its analogues onto the illicit market since the 2000s highlight a pattern of recycling previously synthesized but unmarketed compounds by clandestine chemists. tandfonline.com These substances are often sold as "legal highs" or "research chemicals" to attract users. pharmaceutical-journal.com

The transient nature of many NPS on the drug market is a significant challenge. nih.gov Once a new substance is identified and controlled, it is often quickly replaced by a new, structurally similar analogue. ojp.govnih.gov This rapid turnover places a considerable burden on law enforcement and forensic laboratories. ojp.gov The case of this compound and other methaqualone analogues, such as SL-164 and 2-methoxyqualone, which are entirely novel compounds synthesized after the de-legalization of methaqualone, underscores the adaptability of illicit drug manufacturers. tandfonline.com

Fatalities and non-lethal intoxications have been associated with the use of this compound and other methaqualone analogues, signaling a potential increase in poisonings related to these compounds. tandfonline.comresearchgate.net The presence of these substances in toxicology reports from various regions indicates a global distribution on the illicit market. tandfonline.comnih.gov

Challenges for Public Health and Forensic Science from Emerging NPS

The continuous emergence of NPS like this compound presents a multitude of challenges for public health and forensic science. drugsandalcohol.iecfsre.org These substances are often produced in clandestine laboratories with no quality control, leading to products of unknown purity and composition. ejournals.eu For instance, samples of the methaqualone analogue SL-164 have been found to contain 4-chloro-o-toluidine, a carcinogenic precursor, posing significant health risks to users. ejournals.eu

Key Challenges for Public Health and Forensic Science:

| Challenge Area | Specific Issues |

| Public Health | Limited or no pharmacological and toxicological data for new substances. frontiersin.orgcorrelation-net.org |

| Potential for serious adverse health effects and fatalities. nih.govunodc.org | |

| Difficulty in providing appropriate medical intervention in cases of overdose due to unknown substances. medwinpublishers.com | |

| Rapid spread of NPS facilitated by online markets and forums. ejournals.eu | |

| Forensic Science | Lack of available reference standards for newly emerged NPS. nih.gov |

| Need for constant updates to analytical methods and screening panels. frontiersin.orgmedwinpublishers.com | |

| Difficulty in identifying uncharacterized analogues and their metabolites. frontiersin.orgsciex.jp | |

| Interpretation of mass spectral data for novel compounds can be challenging. nih.gov |

The sheer number and chemical diversity of NPS create a significant hurdle for forensic laboratories. nih.gov Traditional targeted screening methods may fail to detect these new compounds, leading to underreporting and inaccurate public health statistics. sciex.jpcfsre.org Non-targeted analytical approaches, such as high-resolution mass spectrometry, are becoming increasingly crucial for identifying unknown substances. cfsre.orgmedwinpublishers.com However, the implementation of these advanced techniques requires significant resources and expertise. nih.gov

Furthermore, the legal status of many NPS often exists in a gray area, creating obstacles for law enforcement and regulatory agencies. medwinpublishers.com By the time a substance is officially scheduled, manufacturers may have already introduced a new, unscheduled analogue to the market. unodc.org

Role of Online Forums in Research on Emerging Drug Trends

Online forums have become an invaluable resource for researchers monitoring emerging drug trends, including the appearance and use of NPS like this compound. ejournals.euresearchgate.net These platforms serve as a hub for users to share information on a wide range of topics, including the availability of new substances, their perceived effects, and methods of use. ejournals.eu

The analysis of discussions on these forums can provide an early warning of new NPS entering the market, sometimes even before they are officially reported by law enforcement or public health agencies. researchgate.netnih.gov For example, a study found that several NPS were discussed on a popular drug forum before or at the same time as their first notification to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). nih.gov The popularity of methaqualone and its analogues among users is evident from the numerous posts on online forums dedicated to the topic. tandfonline.com

Researchers can utilize data from these forums to:

Track the popularity and availability of specific NPS over time. researchgate.nettrimbos.nl

Identify new and emerging drug trends at an early stage. nih.govtrimbos.nl

Gain insights into user experiences and motivations. ofdt.frdrugsandalcohol.ie

Understand the language and terminology used by consumers. ofdt.fr

Projects like the Psychonaut Web Mapping and ReDNet projects in Europe demonstrate the utility of systematically monitoring internet sources to track fluctuations in NPS use. nih.gov Similarly, the I-Trend Project aimed to develop tools for monitoring the NPS phenomenon through online channels. ofdt.frdrugsandalcohol.ie This type of online surveillance can complement traditional monitoring systems and provide a more comprehensive picture of the evolving drug landscape. trimbos.nl

Analytical Challenges Posed by New and Uncharacterized Analogues

The constant introduction of new and uncharacterized analogues of controlled substances, such as this compound, presents significant analytical challenges for forensic laboratories. nih.govcfsre.org The primary difficulty lies in identifying a compound for which there is no existing reference material or established analytical data. nih.gov

Forensic chemists rely on a variety of analytical techniques, primarily mass spectrometry coupled with chromatography (GC-MS or LC-MS), to identify drugs. cfsre.orgcfsre.org However, the definitive identification of a novel compound requires comparison with a certified reference standard. The unavailability or high cost of these standards for newly emerged NPS is a major bottleneck for forensic laboratories. nih.gov

Specific Analytical Hurdles:

Lack of Reference Standards: The inability of commercial suppliers to keep pace with the rapid emergence of new NPS means that reference materials are often unavailable. nih.gov

Structural Isomers: Many NPS have structural isomers, which have the same molecular formula but different arrangements of atoms. Differentiating between these isomers can be difficult with standard analytical techniques. tandfonline.com

Metabolite Identification: When a new NPS is ingested, it is metabolized in the body. Identifying these unknown metabolites in biological samples is a complex task without prior knowledge of the parent compound's metabolic pathways. frontiersin.orgmedwinpublishers.com

Method Validation: Analytical methods must be validated to ensure their accuracy and reliability. The transient nature of NPS makes it challenging to develop and validate methods before the substance is replaced by a new one on the market. nih.govojp.gov

Interpretation of Analytical Data: Without reference data, the interpretation of mass spectra and other analytical outputs for uncharacterized compounds requires a high level of expertise. nih.gov

To overcome these challenges, forensic laboratories are increasingly adopting non-targeted screening approaches using high-resolution mass spectrometry (HRMS). medwinpublishers.com HRMS allows for the accurate mass measurement of unknown compounds, which can help in determining their elemental composition and tentative identification. However, even with advanced instrumentation, the definitive identification of a new analogue often requires the synthesis of the compound for confirmation, a time-consuming and resource-intensive process. nih.govresearchgate.net

Future Directions for Mebroqualone Research

Elucidating Undocumented Pharmacological and Toxicological Properties

While mebroqualone is known to be an analog of methaqualone and mecloqualone, its physiological and toxicological properties are not yet fully known. caymanchem.comresearchgate.net It is recognized as a sedative-hypnotic agent, but detailed information regarding its full spectrum of effects remains limited. wikipedia.orgwikidoc.org Future research is critical to systematically document its pharmacological activities, including its effects on various receptor systems beyond its known action as an agonist at the β-subtype of the GABAa receptor. wikipedia.org

Toxicological studies are equally important. There is little published information regarding the toxicity of this designer drug. researchgate.netnih.gov Reports of fatalities involving this compound, with postmortem blood concentrations showing a wide range, underscore the need for comprehensive toxicological evaluation. researchgate.netontosight.ai Understanding its dose-dependent effects and potential for toxicity is essential for both public health and for guiding the development of safer alternatives.

Development of Safer Quinazolinone Analogues with Reduced Abuse Potential

The quinazolinone scaffold has been a fertile ground for the discovery of bioactive compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties. ekb.egjuniperpublishers.comactascientific.com The notorious history of methaqualone abuse has spurred efforts to develop safer quinazolinone derivatives with a reduced potential for abuse. nih.gov Research is focused on modifying the quinazolinone structure to retain therapeutic effects while minimizing undesirable side effects.

The development of new synthetic methodologies, such as catalytic atroposelective synthesis, has enabled the creation of novel quinazolinone analogs with specific stereochemistry. mdpi.com These advanced synthetic approaches offer the potential to design molecules with improved target selectivity and a better safety profile. The goal is to create compounds that can be developed into effective treatments for various conditions without the high abuse liability associated with earlier quinazolinone drugs. nih.govresearchgate.net

Advancement of Analytical Techniques for Rapid Identification and Quantification

The emergence of designer drugs like this compound presents a continuous challenge for forensic and clinical toxicology laboratories. nih.gov Consequently, there is a pressing need for the advancement of analytical techniques that allow for the rapid and accurate identification and quantification of these substances. drug-dev.com

Current methods often rely on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.govresearchgate.net However, the development of more sophisticated techniques is ongoing. High-resolution mass spectrometry (HRMS) is proving to be a valuable tool for identifying unknown compounds and their metabolites. nih.gov Innovations in analytical methods, such as the use of advanced detectors and automation, are crucial for keeping pace with the evolving landscape of new psychoactive substances. drug-dev.comresearchgate.net These advancements are essential for both law enforcement and for providing accurate data in clinical and forensic cases. jocpr.com

Table 1: Advanced Analytical Techniques in Pharmaceutical Analysis

| Technique | Application | Advantages |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of complex mixtures. | Versatility, sensitivity, and established methodology. jocpr.com |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | Enhanced separation of compounds. | Increased resolution, speed, and sensitivity compared to HPLC. jocpr.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile compounds. | Robust, provides unequivocal molecular identification. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification and quantification of a wide range of compounds, including metabolites. | High sensitivity and specificity, overcomes limitations of GC-MS for some compounds. nih.govresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Structural characterization and identification of unknown compounds. | High mass accuracy, useful for untargeted screening. nih.gov |

| Raman Spectroscopy | Non-destructive identification and characterization of materials. | Rapid analysis with minimal sample preparation. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural analysis of molecules. | Provides detailed structural information. drug-dev.com |

Comprehensive Studies on this compound Metabolism and Its Metabolites